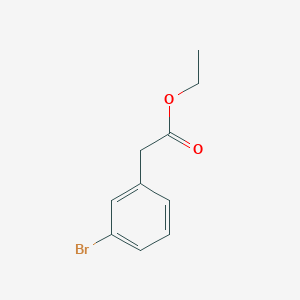

Ethyl 2-(3-bromophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAERSDJFKGMKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466949 | |

| Record name | Ethyl 2-(3-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-30-7 | |

| Record name | Ethyl 3-(bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Reactivity of the α-Keto Ester Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-keto ester moiety is a pivotal functional group in organic synthesis, prized for its versatile reactivity that enables the construction of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the core reactivity principles of α-keto esters, detailing their electrophilic and nucleophilic nature. Key transformations, including enantioselective reductions, carbon-carbon and carbon-nitrogen bond-forming reactions, and multicomponent reactions, are discussed in depth. This document serves as a technical resource, offering detailed experimental protocols for seminal reactions and summarizing quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear and concise understanding of the underlying principles governing the reactivity of this important functional group.

Core Reactivity Principles of α-Keto Esters

The unique reactivity of the α-keto ester functional group stems from the presence of two adjacent carbonyl groups, which mutually influence their electronic properties. This arrangement results in two primary sites susceptible to nucleophilic attack: the ketone carbonyl carbon and the ester carbonyl carbon. Additionally, the α-carbon can be deprotonated to form a nucleophilic enolate.

Electrophilicity: The ketone carbonyl is generally more electrophilic than the ester carbonyl due to the lesser electron-donating character of the adjacent alkyl or aryl group compared to the alkoxy group of the ester. This inherent difference in reactivity allows for selective transformations at the ketone functionality.

Nucleophilicity (via Enolate Formation): The presence of two carbonyl groups renders the α-protons acidic, facilitating the formation of an enolate anion under basic conditions. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The interplay of these reactive centers allows for a rich and diverse chemistry, making α-keto esters valuable precursors in the synthesis of biologically active molecules and pharmaceuticals.[1]

Key Reactions of the α-Keto Ester Functional Group

Enantioselective Reduction of the Ketone Carbonyl

The reduction of the α-keto group to a chiral α-hydroxy ester is a fundamental transformation, providing access to valuable building blocks for many pharmaceuticals.[2] A variety of methods have been developed to achieve this with high enantioselectivity, including catalytic hydrogenation, biocatalytic reductions, and the use of chiral reducing agents.

| Method | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Catalytic Hydrogenation | 5% Pt/Al₂O₃ with (-)-Cinchonidine | Toluene | High | Up to 85% (R) | [2] |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Water/Glucose | >95 | >99% (R) | [2] |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃/DMF | 93-99 | 93:7-99:1 er | [3] |

| NADH Model Reduction | Chiral 1,4-dihydronicotinamide | Acetonitrile | - | Up to 28.5% (S) | [4] |

This protocol is adapted from established procedures for the yeast-mediated reduction of α-keto esters.[2]

Materials:

-

Ethyl benzoylformate

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

D-Glucose

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Erlenmeyer flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve D-glucose (10 g) in deionized water (100 mL).

-

Add Saccharomyces cerevisiae (5 g) to the glucose solution and stir for 30 minutes at 30 °C to activate the yeast.

-

Dissolve ethyl benzoylformate (1 mmol) in a minimal amount of ethanol and add it to the yeast suspension.

-

Seal the flask with a cotton plug and stir the mixture at 30 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 24-48 hours), add Celite to the mixture and filter to remove the yeast cells.

-

Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Caption: Experimental workflow for the biocatalytic reduction.

Carbon-Nitrogen Bond Formation: Asymmetric α-Amination

The introduction of a nitrogen atom at the α-position of a β-keto ester is a powerful strategy for the synthesis of α-amino acid derivatives. Organocatalysis has emerged as a particularly effective approach for achieving this transformation with high enantioselectivity.

| β-Keto Ester Substrate | Catalyst | Nitrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1-indanone-2-carboxylate | Guanidine–bisurea bifunctional catalyst | Diethyl azodicarboxylate (DEAD) | Et₂O | 99 | 94 (R) | [5][6] |

| Tetralone-derived β-keto ester | Guanidine–bisurea bifunctional catalyst | Diethyl azodicarboxylate (DEAD) | Et₂O | 98 | 92 (R) | [5] |

| Acyclic β-keto ester | Chiral N,N′-dioxide/Cu(I) complex | Di-tert-butyl azodicarboxylate | Toluene | 95 | 91 | [7] |

This protocol is adapted from the work of Ota et al. on guanidine-bisurea bifunctional organocatalysis.[5][6]

Materials:

-

Indanone-derived β-keto ester

-

Guanidine–bisurea bifunctional organocatalyst (5 mol%)

-

Diethyl azodicarboxylate (DEAD)

-

Anhydrous diethyl ether (Et₂O)

-

Argon atmosphere

-

Schlenk tube

-

Magnetic stirrer

-

Cryostat or cooling bath

Procedure:

-

To a Schlenk tube under an argon atmosphere, add the guanidine–bisurea bifunctional organocatalyst (0.005 mmol, 5 mol%).

-

Add the indanone-derived β-keto ester (0.1 mmol) to the tube.

-

Add anhydrous diethyl ether (2.0 mL) and cool the mixture to -40 °C.

-

Add diethyl azodicarboxylate (0.12 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at -40 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Proposed mechanism for asymmetric α-amination.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. α-Keto esters and their β-keto ester counterparts are excellent substrates for several important MCRs.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and a urea or thiourea to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.[8][9]

| Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | Acid catalyst | Variable | [10] |

| Various aldehydes | Ethyl acetoacetate | Urea/Thiourea | Phenylphosphonic acid | 65-97 | |

| α-ureido sulfones | Alkyl β-ketoesters | - | Salan organocatalyst | 72-99 | [11] |

This protocol is a general representation of the acid-catalyzed Biginelli reaction.[10]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-Keto ester (e.g., ethyl acetoacetate)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine the aldehyde (10 mmol), β-keto ester (10 mmol), and urea (15 mmol) in ethanol (20 mL).

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

After several hours (monitor by TLC), cool the reaction mixture to room temperature.

-

The product often crystallizes from the solution upon cooling. If not, pour the mixture into ice-water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Caption: Key steps in the Biginelli reaction mechanism.

This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines.[12][13][14] These products can be subsequently oxidized to pyridines.

| Aldehyde | β-Keto Ester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid, ultrasound | 96 | [14] |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | High | [14] |

| Various | Ethyl acetoacetate | Ammonia/Ammonium acetate | Microwave irradiation | Variable | [15] |

This is a general procedure for the Hantzsch synthesis.[14]

Materials:

-

Aldehyde

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (25 mL).

-

Heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product usually precipitates. If necessary, cool the mixture in an ice bath to facilitate crystallization.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude dihydropyridine can be recrystallized from ethanol.

Caption: Key intermediate formations in the Hantzsch synthesis.

Conclusion

The α-keto ester functional group is a cornerstone of modern organic synthesis, offering a rich landscape of reactivity that is continually being explored and exploited for the construction of molecules of biological and pharmaceutical importance. Its capacity to act as both an electrophile and, via its enolate, a nucleophile, underpins a vast array of transformations. This guide has provided an in-depth look at some of the most critical reactions involving α-keto esters, complete with detailed experimental protocols and quantitative data to aid researchers in their practical application. The continued development of novel catalytic systems and reaction methodologies promises to further expand the synthetic utility of α-keto esters, solidifying their role as indispensable tools in the molecular sciences.

References

- 1. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst [beilstein-journals.org]

- 7. Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(i) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Biginelli Reaction [sigmaaldrich.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. sennosbiotech.com [sennosbiotech.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. cem.de [cem.de]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)acetate from 3-bromophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(3-bromophenyl)acetate from 3-bromophenylacetic acid via Fischer esterification. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis for the preparation of various esters.

Core Synthesis Strategy: Fischer Esterification

The primary method for converting 3-bromophenylacetic acid to its ethyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and the water formed during the reaction is often removed.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this intermediate gives the final ester product.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

-

3-bromophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Dichloromethane (or other suitable extraction solvent like ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenylacetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted acid and the catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of bromophenylacetic acids. The data for the synthesis of methyl 2-(2-bromophenyl)acetate is presented as a close analogue, suggesting a high yield can be expected for the target compound under similar conditions.[1]

| Parameter | Value | Notes |

| Substrate | 3-Bromophenylacetic acid | |

| Reagent | Anhydrous Ethanol | Used in excess |

| Catalyst | Concentrated Sulfuric Acid | Catalytic amount |

| Reaction Time | 30 minutes - 2 hours | Monitored by TLC |

| Reaction Temperature | Reflux | Boiling point of ethanol |

| Yield | >95% (expected) | Based on analogous reactions |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Signaling Pathway

Caption: Mechanism of Fischer Esterification.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-(3-bromophenyl)acetate, a valuable intermediate in the development of pharmaceutical compounds. The primary focus is on the application of the Friedel-Crafts acylation reaction, detailing a multi-step pathway, and an alternative approach via malonic ester synthesis. This document presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the practical application of these synthetic methods.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal strategies. The first involves a multi-step process initiated by the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride to form the intermediate, Ethyl 2-(3-bromophenyl)-2-oxoacetate. This α-keto ester then undergoes a two-step reduction sequence: first, a selective reduction of the ketone to a hydroxyl group, followed by a Barton-McCombie deoxygenation to yield the final product. An alternative, more direct route involves the malonic ester synthesis, starting from 3-bromobenzyl bromide and diethyl malonate. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.

Synthetic Pathways

Multi-step Synthesis via Friedel-Crafts Acylation

This pathway consists of three main stages:

-

Friedel-Crafts Acylation: Bromobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce Ethyl 2-(3-bromophenyl)-2-oxoacetate.

-

Reduction to α-Hydroxy Ester: The keto group of the intermediate is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

-

Barton-McCombie Deoxygenation: The resulting α-hydroxy ester is deoxygenated to the target methylene group through a radical-mediated reaction.

Logical Workflow for Multi-step Synthesis

Spectroscopic Analysis of Ethyl 2-(3-bromophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted spectroscopic data for Ethyl 2-(3-bromophenyl)acetate and the reported data for its 4-bromo isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Ar-H |

| 4.18 | q | 2H | -OCH₂CH₃ |

| 3.65 | s | 2H | Ar-CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Predicted data based on standard chemical shift values and analysis of related compounds.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(4-bromophenyl)acetate [1]

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C=O |

| 134.9 | Ar-C |

| 131.6 | Ar-CH |

| 131.2 | Ar-CH |

| 121.2 | Ar-C |

| 61.2 | -OCH₂CH₃ |

| 40.5 | Ar-CH₂- |

| 14.1 | -OCH₂CH₃ |

Note: Data for the 4-bromo isomer is provided for comparative purposes.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1600, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O (ester) stretch |

| ~780, 690 | Strong | C-H out-of-plane bend (meta-disubstituted) |

| ~550 | Medium | C-Br stretch |

Predicted data based on characteristic infrared absorption frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 242/244 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 197/199 | Medium | [M - OCH₂CH₃]⁺ |

| 169/171 | High | [M - COOCH₂CH₃]⁺ (Benzylic cation) |

| 90 | Medium | [C₇H₆]⁺ |

Predicted data based on common fragmentation patterns for phenylacetates and brominated compounds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat/Thin Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl) are clean.

-

Place a small drop of the liquid sample, this compound, directly onto the ATR crystal or between two salt plates.

-

For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A typical scan range would be m/z 40-400.

-

Inlet System: If using GC-MS, a capillary column suitable for separating medium polarity compounds should be used. The sample is injected into the GC, and the separated components are introduced into the mass spectrometer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

Chemical structure and IUPAC name of Ethyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Ethyl 2-(3-bromophenyl)acetate, a key intermediate in organic synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic ester with a bromine atom substituted at the meta position of the phenyl ring.

-

IUPAC Name: this compound

-

Synonyms: Ethyl 3-Bromophenylacetate, Benzeneacetic acid, 3-bromo-, ethyl ester

-

CAS Number: 14062-30-7

-

Molecular Formula: C₁₀H₁₁BrO₂

-

SMILES: CCOC(=O)Cc1cccc(Br)c1

**2. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 243.1 g/mol | [1][2][3] |

| Boiling Point | 121 °C at 2 mmHg90.00°C - 92.00°C285.1 ± 15.0 °C at 760 mmHg | [4][5] |

| Density (Specific Gravity) | 1.4 ± 0.1 g/cm³1.39 (20/20) | [4][5] |

| Flash Point | 126 °C126.2 ± 20.4 °C | [4][5][6] |

| Refractive Index | 1.536 | [4][5][6] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Storage | Sealed in dry, room temperature | [7][8] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via the esterification of 3-bromophenylacetic acid.[7]

Materials:

-

3-bromophenylacetic acid (1.00 equiv)

-

Ethanol

-

Thionyl chloride (2.00 equiv)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Equipment:

-

250 mL round-bottom flask

-

Stirring apparatus

-

Apparatus for heating under reflux

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 3-bromophenylacetic acid (e.g., 5 g, 23.25 mmol) and ethanol (80 mL).

-

While stirring at 0 °C, slowly add thionyl chloride (e.g., 5.6 g, 46.28 mmol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Quench the reaction by adding water.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, this compound, is obtained as a colorless oil (expected yield: ~97%).[7]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical scaffolds.

Synthesis of Bioactive Heterocycles

This compound is a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications. For example, it can be used in the synthesis of substituted thiazolidinediones and pyrido[3,2-e][6]thiazin-4-ones, which have been investigated for their biological activities.[9]

References

- 1. This compound | 14062-30-7 | Buy Now [molport.com]

- 2. 14062-30-7 CAS Manufactory [m.chemicalbook.com]

- 3. This compound | 14062-30-7 [chemicalbook.com]

- 4. Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7 | Chemsrc [chemsrc.com]

- 5. CAS:14062-30-7 FT-0649914 this compound Product Detail Information [finetechchem.com]

- 6. CAS # 14062-30-7, Ethyl (3-Bromophenyl)Acetate: more information. [ww.chemblink.com]

- 7. This compound | 14062-30-7 [chemicalbook.com]

- 8. 14062-30-7|this compound|BLD Pharm [bldpharm.com]

- 9. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Aryl-α-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aryl-α-ketoesters are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms, directly attached to an α-ketoester functional group. This unique structural arrangement imparts a range of interesting physicochemical and biological properties, making them valuable scaffolds in medicinal chemistry and drug development. The presence of the α-ketoester moiety provides a reactive electrophilic center, which can engage in covalent interactions with biological nucleophiles, a common mechanism for enzyme inhibition. The halogen substitution on the aryl ring further modulates the electronic and steric properties of the molecule, influencing its reactivity, membrane permeability, metabolic stability, and binding affinity to target proteins.

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated aryl-α-ketoesters, including their acidity (pKa), lipophilicity (logP), aqueous solubility, and chemical stability. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of the expected influence of halogenation on these parameters. Furthermore, this guide presents a visualization of a key biological pathway involving α-ketoester inhibitors and a general experimental workflow for their development.

Physicochemical Properties

The physicochemical properties of halogenated aryl-α-ketoesters are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The type of halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the aryl ring (ortho, meta, para) can significantly alter these properties.

Acidity (pKa)

The α-protons of ketones are weakly acidic, and the presence of adjacent electron-withdrawing groups, such as the ester and the halogenated aryl ring, can influence the pKa of the α-ketoester. However, the most significant acidic or basic character of these molecules in a biological context is often related to other functional groups that might be present in a more complex derivative. For the core structure of an aryl-α-ketoester, the relevant pKa would likely be associated with the enol tautomer, though this is generally a minor species. The primary influence of the halogen is through its inductive effect.

Table 1: Estimated pKa Values of Representative Aryl-α-Ketoesters

| Compound | Structure | Halogen | Position | Estimated pKa | Notes |

| Ethyl benzoylformate | C₆H₅COCOOC₂H₅ | - | - | ~18-20 (for α-proton) | Non-halogenated baseline. The α-proton is not readily ionizable under physiological conditions. |

| Ethyl 4-chlorophenylglyoxylate | 4-Cl-C₆H₄COCOOC₂H₅ | Cl | para | Slightly lower than baseline | The electron-withdrawing nature of chlorine is expected to increase the acidity of the α-proton, though the effect is likely small. |

| Ethyl 4-fluorophenylglyoxylate | 4-F-C₆H₄COCOOC₂H₅ | F | para | Slightly lower than baseline | Fluorine is more electronegative than chlorine, but the overall effect on the distant α-proton is modest. |

| Ethyl 4-bromophenylglyoxylate | 4-Br-C₆H₄COCOOC₂H₅ | Br | para | Slightly lower than baseline | Similar to the chloro- derivative. |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Halogenation generally increases the lipophilicity of a molecule.

Table 2: Physicochemical Properties of Ethyl Benzoylformate and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (octanol/water) | Aqueous Solubility (mg/L) |

| Ethyl benzoylformate | C₁₀H₁₀O₃ | 178.18 | 1.97 (estimated)[3][4] | 1143 (at 25 °C)[3][5] |

| Ethyl 2-chloro-2-oxoacetate | C₄H₅ClO₃ | 136.53 | Not available | Slightly miscible[6] |

| Ethyl (4-chlorophenyl)acetate | C₁₀H₁₁ClO₂ | 198.64 | 2.9 (predicted) | Not available |

Aqueous Solubility

Aqueous solubility is a critical factor for drug formulation and bioavailability. As with lipophilicity, the introduction of a halogen atom generally decreases the aqueous solubility of an organic molecule due to the increase in molecular size and hydrophobicity.

Table 3: Expected Trends in Aqueous Solubility of Halogenated Aryl-α-Ketoesters

| Compound | Halogen | Position | Expected Aqueous Solubility |

| Ethyl benzoylformate | - | - | Baseline (1143 mg/L)[3][5] |

| Ethyl 4-fluorophenylglyoxylate | F | para | Lower than baseline |

| Ethyl 4-chlorophenylglyoxylate | Cl | para | Lower than baseline |

| Ethyl 4-bromophenylglyoxylate | Br | para | Lower than baseline |

| Ethyl 4-iodophenylglyoxylate | I | para | Significantly lower than baseline |

Note: The trend of decreasing solubility with increasing atomic weight of the halogen is generally expected.

Chemical Stability

The α-ketoester functionality is susceptible to hydrolysis, which can be a critical factor in the shelf-life of a drug product and its stability in biological media. The rate of hydrolysis can be influenced by pH and the electronic nature of the aryl substituent. Electron-withdrawing groups, such as halogens, can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by water or hydroxide ions.[5] However, steric hindrance around the ester group can slow down hydrolysis.[7]

Table 4: Expected Trends in Hydrolytic Stability of Halogenated Aryl-α-Ketoesters

| Compound | Halogen | Position | Expected Hydrolytic Stability |

| Ethyl benzoylformate | - | - | Baseline |

| Ethyl 4-chlorophenylglyoxylate | Cl | para | Potentially less stable than baseline due to the electron-withdrawing effect of chlorine. |

| Ethyl 2-chlorophenylglyoxylate | Cl | ortho | Potentially more stable than the 4-chloro isomer due to steric hindrance from the ortho-substituent. |

Note: The stability of these compounds is a key consideration for their development as therapeutic agents. Experimental determination of their degradation kinetics under various conditions is essential.

Experimental Protocols

Accurate determination of the physicochemical properties of halogenated aryl-α-ketoesters is crucial for their development as drug candidates. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method is suitable for compounds with ionizable groups.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 1-5 mM) in a suitable co-solvent (e.g., methanol, DMSO) if necessary, and then dilute with water to the final concentration. The final concentration of the co-solvent should be kept low (e.g., <1%).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the test compound solution containing the background electrolyte into a thermostated vessel (e.g., 25 °C).

-

If the compound is expected to be acidic, titrate with the standardized NaOH solution. If it is expected to be basic, titrate with the standardized HCl solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the n-octanol-saturated water phase.

-

In a centrifuge tube, mix a known volume of the aqueous solution of the test compound with a known volume of the water-saturated n-octanol (e.g., a 1:1 or 1:2 volume ratio). The initial concentration of the compound should be low enough to ensure it does not exceed its solubility limit in either phase.

-

Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Procedure:

-

Add an excess amount of the solid test compound to a known volume of the aqueous medium (e.g., water or a relevant buffer) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Filter or centrifuge the suspension to obtain a clear saturated solution.

-

-

Analysis:

-

Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation:

-

Calculate the solubility of the compound in the aqueous medium, taking into account the dilution factor. The solubility is typically expressed in mg/L or µg/mL.

-

Determination of Chemical Stability (Hydrolytic Stability)

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Solutions:

-

Prepare buffer solutions at different pH values relevant to physiological conditions and potential formulation pHs (e.g., pH 1.2, 4.5, 7.4).

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

-

-

Stability Study:

-

Spike a small volume of the stock solution into the pre-warmed buffer solutions to achieve a known initial concentration. The final concentration of the organic solvent should be minimal (e.g., <1%).

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile or by pH adjustment).

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and any major degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t₁/₂) of the compound can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Mandatory Visualization

Biological Pathway: Inhibition of Mycobacterium tuberculosis Antigen 85C

Halogenated aryl-α-ketoesters have been investigated as potential inhibitors of enzymes in various pathogens. One such target is the Antigen 85 complex in Mycobacterium tuberculosis, which is essential for the synthesis of the mycobacterial cell wall.[3][4] The α-ketoester moiety can act as a "warhead," forming a covalent bond with a key nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.

Caption: Covalent inhibition of M. tuberculosis Antigen 85C by a halogenated aryl-α-ketoester.

Experimental Workflow: Development of Halogenated Aryl-α-Ketoester Enzyme Inhibitors

The development of halogenated aryl-α-ketoesters as enzyme inhibitors follows a structured workflow, from initial design and synthesis to biological evaluation and lead optimization.

Caption: A general workflow for the discovery and development of enzyme inhibitors.

References

- 1. Cyclipostins and cyclophostin analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl benzoylformate price,buy Ethyl benzoylformate - chemicalbook [chemicalbook.com]

- 4. ethyl benzoyl formate, 1603-79-8 [thegoodscentscompany.com]

- 5. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 6. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

The Grignard Reaction Pathway for α-Keto Ester Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto esters are pivotal intermediates in organic synthesis, serving as precursors to a wide array of biologically significant molecules, including α-amino acids and various heterocyclic compounds. The Grignard reaction offers a direct and versatile method for the synthesis of these valuable compounds. This technical guide provides a comprehensive overview of the Grignard reaction pathway for the synthesis of α-keto esters, focusing on the reaction mechanism, experimental protocols, and strategies to optimize yields and minimize side reactions. Detailed methodologies and quantitative data are presented to aid researchers in the practical application of this important transformation.

Introduction

The synthesis of α-keto esters via the addition of organomagnesium halides (Grignard reagents) to diethyl oxalate is a classical yet highly relevant transformation in modern organic chemistry.[1] This method facilitates the formation of a carbon-carbon bond, allowing for the introduction of diverse alkyl or aryl substituents. The reaction's efficiency, however, is often compromised by a competing double addition of the Grignard reagent, leading to the formation of tertiary alcohol byproducts.[1][2] Understanding the nuances of the reaction mechanism and careful control of experimental parameters are therefore critical for achieving high yields of the desired α-keto ester. This guide will delve into the core principles of this reaction, providing detailed protocols and data to support its successful implementation in a laboratory setting.

Reaction Mechanism

The synthesis of an α-keto ester using a Grignard reagent and diethyl oxalate proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling an ethoxide leaving group to yield the α-keto ester.

A critical competing reaction is the further nucleophilic attack of a second equivalent of the Grignard reagent on the newly formed ketone carbonyl of the α-keto ester product.[1][2] This second addition leads to the formation of a tertiary alcohol, a common and often significant byproduct.[1] The reactivity of the intermediate ketone is generally higher than that of the starting diethyl oxalate, making this side reaction favorable.[3]

Experimental Protocols

Successful synthesis of α-keto esters via the Grignard reaction is highly dependent on rigorous experimental technique, particularly the exclusion of atmospheric moisture and precise temperature control.

General Considerations

-

Anhydrous Conditions: All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent.[1] Anhydrous solvents, such as tetrahydrofuran (THF), are essential.[1]

-

Temperature Control: The reaction is typically conducted at low temperatures, ranging from -40°C to -78°C, to minimize the rate of the second addition reaction.[1][4]

-

Inverse Addition: Slow, dropwise addition of the Grignard reagent to a solution of diethyl oxalate (inverse addition) helps to maintain a low concentration of the Grignard reagent, further suppressing the formation of the tertiary alcohol byproduct.[1]

-

Stoichiometry: An excess of diethyl oxalate (1.1 to 2 molar equivalents) is often employed to ensure the Grignard reagent is consumed in the initial reaction step.[1][4]

Representative Experimental Procedure: Synthesis of Ethyl 4-Methyl-2-oxovalerate

This protocol is adapted from established literature procedures for the synthesis of an aliphatic α-keto ester.[1][4]

Materials:

-

Diethyl oxalate

-

Isobutylmagnesium chloride (2M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Concentrated hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl oxalate (1.0 to 2.0 molar equivalents) in anhydrous THF.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

The Grignard reagent (e.g., isobutylmagnesium chloride, 1.0 molar equivalent) is added dropwise to the cooled diethyl oxalate solution via the dropping funnel over a period of approximately 1 hour, ensuring the internal temperature remains below -60°C.

-

Following the complete addition of the Grignard reagent, the reaction mixture is stirred for an additional 30 minutes at -78°C.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude α-keto ester.

-

Purification can be achieved through vacuum distillation or column chromatography.

Data Presentation

The yield of the α-keto ester is highly dependent on the nature of the Grignard reagent, the reaction solvent, and the precise conditions employed. The following tables summarize typical yields obtained for various Grignard reagents.

Table 1: Yields of α-Keto Esters from the Reaction of Grignard Reagents with Diethyl Oxalate

| Grignard Reagent (RMgX) | R Group | Solvent | Yield (%) | Reference |

| Propylmagnesium chloride | CH3CH2CH2- | Ether | 5-20 | [4] |

| Propylmagnesium chloride | CH3CH2CH2- | THF | 92 (85 distilled) | [4] |

| Isobutylmagnesium chloride | (CH3)2CHCH2- | THF | 98 | [4] |

| n-Butylmagnesium chloride | CH3(CH2)3- | THF | 65 | [5] |

| n-Hexylmagnesium chloride | CH3(CH2)5- | THF | 43 | [5] |

| Phenylmagnesium bromide | Ph- | THF | 61 | [5] |

| Benzylmagnesium chloride | PhCH2- | Ether | 51-98 | [4][6] |

Conclusion

The Grignard reaction remains a powerful and direct method for the synthesis of α-keto esters. By understanding the underlying mechanism, particularly the competitive double addition, and by implementing careful experimental techniques such as low-temperature control and inverse addition, high yields of the desired products can be reliably achieved. The protocols and data presented in this guide serve as a valuable resource for researchers in academic and industrial settings, enabling the efficient synthesis of these important chemical intermediates.

References

Oxidation of α-Hydroxy Esters to α-Keto Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of α-hydroxy esters to their corresponding α-keto esters is a pivotal transformation in organic synthesis, yielding versatile intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of key methodologies for this oxidation, with a focus on practical application for researchers in drug development and related fields. This document details experimental protocols for established methods such as Swern and Dess-Martin oxidations, alongside increasingly prevalent catalytic approaches including those utilizing TEMPO, copper, and ruthenium. Quantitative data on reaction parameters and yields are summarized in comparative tables. Furthermore, reaction mechanisms and experimental workflows are visually represented through diagrams generated using DOT language to facilitate a deeper understanding of these synthetic transformations.

Introduction

α-Keto esters are highly valuable synthetic building blocks due to the presence of two adjacent carbonyl functionalities, which allows for a rich and diverse range of subsequent chemical modifications. Their synthesis via the oxidation of readily available α-hydroxy esters is a direct and common strategy. The choice of oxidant and reaction conditions is critical to ensure high yields and chemoselectivity, avoiding over-oxidation or side reactions, especially when dealing with complex and sensitive substrates often encountered in drug development.

This guide will systematically review the following prominent oxidation methods:

-

Swern Oxidation: A classic, reliable method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method employing a hypervalent iodine reagent.

-

TEMPO-Catalyzed Oxidation: A versatile catalytic system using a stable nitroxyl radical, often with a co-oxidant.

-

Transition-Metal-Catalyzed Oxidations: Focusing on copper and ruthenium-based systems that often employ greener oxidants like molecular oxygen.

Oxidation Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the aforementioned oxidation methods. The protocols are presented to be readily adaptable in a laboratory setting.

Swern Oxidation

The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its mild reaction conditions and broad functional group tolerance.[1][2] The reaction involves the activation of DMSO with oxalyl chloride to form the electrophilic species, which then reacts with the alcohol. Subsequent addition of a hindered base, typically triethylamine, promotes an elimination reaction to yield the carbonyl compound.[3]

General Experimental Workflow:

Detailed Experimental Protocol: [4][5]

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM dropwise.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add a solution of the α-hydroxy ester (1.0 equivalent) in DCM dropwise, and continue stirring at -78 °C for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture at -78 °C for an additional 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography.

Reaction Mechanism:

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Highly Selective Oxidation of Ethyl Lactate to Ethyl Pyruvate Catalyzed by Mesoporous Vanadia-Titania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

Chemical Identity Analysis: Ethyl 2-(3-bromophenyl)acetate vs. Ethyl 3-bromobenzoylformate

Researchers, scientists, and drug development professionals often encounter complex chemical nomenclature. A critical aspect of this is the correct identification and differentiation of chemical compounds. This guide addresses the distinct identities of Ethyl 2-(3-bromophenyl)acetate and Ethyl 3-bromobenzoylformate, clarifying that they are not synonyms but fundamentally different molecules with distinct structural and chemical properties.

A thorough analysis of the chemical structures and molecular formulas for this compound and Ethyl 3-bromobenzoylformate reveals that these are two unique compounds. The assertion that Ethyl 3-bromobenzoylformate is a synonym for this compound is incorrect.

Molecular Structure and Formula Comparison

A direct comparison of the key identifiers for each compound underscores their differences:

| Property | This compound | Ethyl 3-bromobenzoylformate |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₉BrO₃[] |

| Molecular Weight | 243.1 g/mol [2] | 257.08 g/mol [] |

| Core Structure | Phenylacetate | Benzoylformate |

| Key Functional Groups | Ester, Bromophenyl | Ester, Ketone, Bromophenyl |

As the table indicates, the molecular formulas are distinct. Ethyl 3-bromobenzoylformate possesses an additional oxygen atom, which is part of a ketone functional group, a feature absent in this compound.

Structural Elucidation

To visualize the structural differences, the following diagrams are provided:

The diagrams clearly illustrate that this compound is a derivative of phenylacetic acid, where an ethyl ester is attached to a phenyl ring bearing a bromine atom at the meta position. In contrast, Ethyl 3-bromobenzoylformate is a derivative of benzoylformic acid (an alpha-keto acid), featuring a bromine atom on the phenyl ring and an ethyl ester. The presence of the ketone group adjacent to the ester in Ethyl 3-bromobenzoylformate is the key structural differentiator.

Conclusion

Based on the definitive differences in their molecular formulas and chemical structures, this compound and Ethyl 3-bromobenzoylformate are distinct chemical entities. It is crucial for researchers and scientists to use the correct nomenclature to ensure clarity, reproducibility, and safety in their work. The two compounds cannot be used interchangeably, and any experimental or developmental work must be based on the specific properties of the correct molecule.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 2-(3-bromophenyl)acetate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl compounds. The following sections detail the reaction principles, provide generalized and specific experimental protocols, and present comparative data to guide reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] this compound is a particularly useful substrate for this reaction. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups. The resulting biaryl acetic acid esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

A general workflow for the Suzuki coupling of this compound is depicted below.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific arylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(biaryl-3-yl)acetate.[3]

Specific Protocol: Synthesis of Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate

This protocol details the synthesis of a specific biaryl compound using 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 g, 4.11 mmol)

-

4-Methoxyphenylboronic acid (0.75 g, 4.93 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 46 mg, 0.205 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃, 108 mg, 0.411 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 1.70 g, 12.3 mmol, 3.0 equiv.)

-

Toluene (20 mL)

-

Water (5 mL)

Procedure:

-

In a 50 mL round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an argon atmosphere.

-

Heat the mixture to reflux (approximately 90-95 °C) and stir vigorously for 12 hours.

-

Monitor the reaction by TLC (eluent: 4:1 hexanes:ethyl acetate).

-

After completion, cool the reaction to room temperature and add 20 mL of water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Ethyl 2-([1,1'-biphenyl]-3-yl)acetate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-92 |

| 3 | 4-Fluorophenylboronic acid | Ethyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 78-88 |

| 4 | 3-Thienylboronic acid | Ethyl 2-(3-(thiophen-3-yl)phenyl)acetate | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 16 | 70-85 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of biaryl acetic acid derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By careful selection of the palladium catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, enabling the rapid generation of compound libraries for further investigation.

References

Application Notes: Synthesis and Utility of 3-(3-bromophenyl)quinoxalin-2(1H)-one

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide array of biological activities.[1] The quinoxalinone scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] These compounds often exert their effects by targeting key cellular pathways involved in disease progression, such as protein kinase signaling cascades.[2][4]

This document provides a detailed protocol for the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one. This synthesis is achieved through the classical and efficient condensation reaction of an α-ketoester, ethyl 2-(3-bromophenyl)-2-oxoacetate, with o-phenylenediamine.[5] The resulting product is a valuable intermediate for drug development professionals. The presence of a bromine atom on the phenyl ring offers a versatile handle for further molecular diversification through modern catalytic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]

Mechanism of Action: Inhibition of Cancer Signaling Pathways

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling.[2] A primary target is the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in promoting tumor growth, proliferation, and survival.[7][8] By competitively binding to the ATP-binding sites of kinases like PI3K or AKT, quinoxalinone-based inhibitors can block downstream signaling, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][7] The development of compounds targeting this pathway is a key strategy in modern oncology research.[9][10]

Experimental Protocols

This section details the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one from ethyl 2-(3-bromophenyl)-2-oxoacetate. The protocol is based on established acid-catalyzed condensation methodologies.[11]

Physicochemical Properties of Starting Material

| Property | Value |

| Compound Name | Ethyl 2-(3-bromophenyl)-2-oxoacetate |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| CAS Number | 62123-80-2 |

| Appearance | Liquid or low-melting solid |

| Storage | Sealed in dry, 2-8°C |

| Table 1: Properties of the primary reagent, Ethyl 2-(3-bromophenyl)-2-oxoacetate.[6] |

Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one

A plausible reaction mechanism involves the initial condensation of an amino group from o-phenylenediamine with the ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the stable quinoxalinone ring system.[1]

Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) |

| Ethyl 2-(3-bromophenyl)-2-oxoacetate | 1.0 | 257.08 | 2.57 g |

| o-Phenylenediamine | 1.0 | 108.14 | 1.08 g |

| Glacial Acetic Acid | Catalytic | 60.05 | ~5-10 drops |

| Ethanol (Absolute) | Solvent | 46.07 | 40 mL |

| Table 2: Reagents for the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.[11] |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up

-

Vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) equipment

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq, 2.57 g) and o-phenylenediamine (1.0 eq, 1.08 g) in absolute ethanol (40 mL).[5][11]

-

Add a catalytic amount of glacial acetic acid (5-10 drops) to the solution.[5][11]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.[11]

-

Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC, using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[1][11]

-

Work-up: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.[1]

-

Pour the cooled mixture into a beaker containing ice-cold water (~100 mL) while stirring. A precipitate should form.[1]

-

Collect the resulting solid precipitate by vacuum filtration.[1]

-

Purification: Wash the collected solid first with cold water, then with a small amount of cold ethanol to remove residual impurities.[1][5]

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(3-bromophenyl)quinoxalin-2(1H)-one.[1]

-

Dry the purified crystalline product under vacuum.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Data (Representative) |

| Product Name | 3-(3-bromophenyl)quinoxalin-2(1H)-one |

| Yield | 85-95% (Hypothetical) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Signals for aromatic protons are expected in the range of δ 7.00–8.40 ppm.[12] |

| ¹³C NMR | Signals for carbonyl (C=O) and imine (C=N) carbons are expected around δ 151-159 ppm and δ 144-150 ppm, respectively.[12] |

| Table 3: Representative characterization data for the final product. Actual results may vary.[6] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Ethyl 2-(3-bromophenyl)acetate in Synthesizing Functionalized Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of functionalized polymers using ethyl 2-(3-bromophenyl)acetate as a precursor. The introduction of the bromophenyl moiety into a polymer backbone offers a versatile platform for tailoring material properties and for post-polymerization modifications, which is of significant interest in materials science and drug development.

Introduction

This compound serves as a valuable starting material for creating functionalized monomers. By transforming it into a polymerizable derivative, it can be incorporated into copolymers, thereby modifying their characteristics. The presence of the bromine atom on the phenyl ring is particularly advantageous as it can enhance properties such as the refractive index and thermal stability. Furthermore, the bromine atom provides a reactive site for a variety of post-polymerization modifications through cross-coupling reactions, allowing for the attachment of other functional groups, including therapeutic agents. This makes polymers derived from this precursor potential candidates for advanced materials and drug delivery systems.[1]

One effective strategy is the conversion of a related precursor, ethyl 2-(3-bromophenyl)-2-oxoacetate, into ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate. This trisubstituted ethylene monomer can then be copolymerized with conventional monomers, such as vinyl acetate, to introduce the desired functionalities into the polymer chain.[1]

Synthesis of Functional Monomer

A key step in utilizing this compound's potential is its conversion into a polymerizable monomer. A well-established method for a similar precursor involves the Knoevenagel condensation to produce ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate.[2] This monomer can then be readily copolymerized.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate

This protocol is adapted from the synthesis of similar halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.[2]

Materials:

-

3-Bromobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Isopropanol

Procedure:

-

In a reaction vessel, mix equimolar amounts of 3-bromobenzaldehyde and ethyl cyanoacetate.

-

While stirring, add a few drops of piperidine to the mixture to catalyze the reaction.

-

Continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the solid product is isolated by filtration.

-

The crude product is then purified by recrystallization from isopropanol to yield the pure ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate monomer.[2]

Monomer Characterization Data

The following table summarizes the characterization data for the synthesized ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate monomer.

| Property | Value |

| Yield | 72% |

| Melting Point | 100.5°C |

| ¹H-NMR (δ) | 8.2 (s, 1H, CH=), 7.8-7.3 (m, 4H, Ph), 4.3 (t, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃) |

| ¹³C-NMR (δ) | 163 (C=O), 154 (HC=), 136, 130, 133, 122 (Ph), 116 (CN), 103 (C=), 61 (OCH₂), 14 (OCH₂CH₃) |

| IR (cm⁻¹) | 3045-2869 (m, C-H), 2223 (m, CN), 1734 (s, C=O), 1599 (C=C), 1244 (s, C-O-CH₃), 854 (s, C-H out of plane) |